Etaconazole: A Comprehensive Technical Overview
Etaconazole: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etaconazole is a conazole fungicide known for its activity against a range of plant pathogenic fungi.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of etaconazole. Detailed experimental protocols for antifungal susceptibility testing and a summary of its synthesis process are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Etaconazole is a member of the triazole class of fungicides.[1] Its chemical structure is characterized by a 1,3-dioxolane (B20135) ring substituted with a 2,4-dichlorophenyl group and a 1,2,4-triazol-1-ylmethyl group.[1]
Table 1: Chemical Identification of Etaconazole
| Identifier | Value |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole[1] |
| CAS Number | 60207-93-4[1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₅Cl₂N₃O₂[1][2][3][4][5][6][7][8] |
| SMILES | CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1][2][7] |
| InChI | InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3[1][2][4][5] |
| InChIKey | DWRKFAJEBUWTQM-UHFFFAOYSA-N[1][2][4][5] |
Physicochemical Properties
The physical and chemical properties of etaconazole are crucial for its formulation and application. It is a colorless crystalline solid with low solubility in water but is soluble in several organic solvents.[9][10]
Table 2: Physicochemical Properties of Etaconazole
| Property | Value |
| Molecular Weight | 328.19 g/mol [2][3][4][6][7] |
| Melting Point | 75-93 °C[9][10][11] |
| Water Solubility | 80 mg/L at 20 °C[12] |
| Solubility in Organic Solvents (g/kg at 20°C) | |
| Acetone | 300[9][10] |
| Dichloromethane | 700[9][10] |
| Methanol | 400[9][10] |
| Isopropanol | 100[9][10] |
| Toluene | 250[9][10] |
| Log P (Octanol-water partition coefficient) | 3.1[12] |
| Vapor Pressure | 0.031 mPa at 20 °C[12] |
Mechanism of Action
Etaconazole, like other azole antifungals, functions by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[13][14][15][16] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme.[13][15][16] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol.[13][15] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[16]
Synthesis
The commercial synthesis of etaconazole is a multi-step process.[12] It involves the reaction of 2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane with an ethylating agent. The synthesis requires careful control of reaction conditions to ensure the desired stereoisomer is produced, as the fungicidal activity is stereospecific.[12] The (2S,4R)-isomer has been reported to exhibit the highest fungicidal activity.[12]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of etaconazole against a target fungus, based on standard methodologies.[17]
1. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is observed.
-
Prepare a suspension of fungal spores or cells in sterile saline or a suitable buffer.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Etaconazole Dilutions:
-
Prepare a stock solution of etaconazole in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the etaconazole stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the etaconazole dilutions.
-
Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.[17]
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of etaconazole that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[17] Growth can be assessed visually or by measuring the optical density using a microplate reader.
Safety Information
Etaconazole is considered an obsolete fungicide in some regions and may have limited availability.[3][12] It is important to handle this compound with appropriate safety precautions in a laboratory setting. Users should consult the relevant Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Etaconazole is a well-characterized triazole fungicide with a specific mechanism of action targeting ergosterol biosynthesis in fungi. This guide provides a detailed summary of its chemical and physical properties, a description of its synthesis, and a representative protocol for evaluating its antifungal activity. This information serves as a valuable resource for researchers and professionals in the fields of mycology, plant pathology, and drug discovery.
References
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- 8. Etaconazole [webbook.nist.gov]
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- 10. ETACONAZOLE | 60207-93-4 [chemicalbook.com]
- 11. labsolu.ca [labsolu.ca]
- 12. Etaconazole (Ref: CGA 64251 ) [sitem.herts.ac.uk]
- 13. Itraconazole - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. droracle.ai [droracle.ai]
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